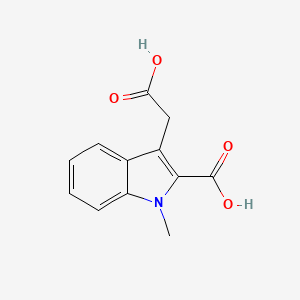
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, or CMICA, is an organic compound with a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and is commonly used in medicinal chemistry as a building block for the synthesis of biologically active compounds. CMICA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been elucidated.
Applications De Recherche Scientifique
Biomedical Applications
This compound has been used in the preparation of carboxymethyl cellulose—phytic acid hydrogels, which have potential for biomedical applications . These hydrogels are based on natural, biodegradable materials and have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture .
Drug Delivery
Carboxymethyl cellulose hydrogels, which can be prepared using this compound, are widely used in drug delivery applications . These hydrogels consist of a hydrophilic three-dimensional polymer network that rapidly expands in water and can hold a large volume of water in its swelling state without dissolving .
Treatment of Various Disorders
The application of indole derivatives, such as this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .
Plant Hormone
Beyond its role as a plant hormone, this compound regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Yeast Growth Regulation
This compound has been reported to promote the growth of filamentous forms of Saccharomyces cerevisiae and promote the invasion of the yeast .
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, which can lead to changes in the target’s activity
Biochemical Pathways
Indole compounds are known to play roles in various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
The bioavailability of this compound would depend on these properties, as well as factors such as its solubility, stability, and the route of administration .
Result of Action
Indole derivatives are known to have a variety of biological effects, often related to their interactions with their targets
Action Environment
The action, efficacy, and stability of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific conditions within the cell or organism
Propriétés
IUPAC Name |
3-(carboxymethyl)-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-7(9)8(6-10(14)15)11(13)12(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUEFCTYPOURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
58664-93-0 |
Source


|
| Record name | 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

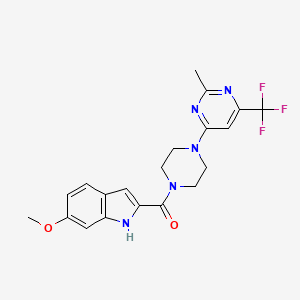
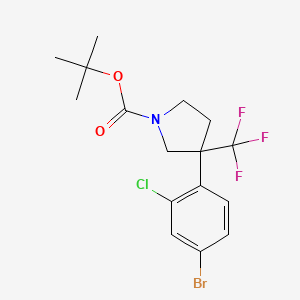
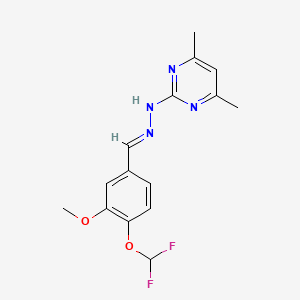
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
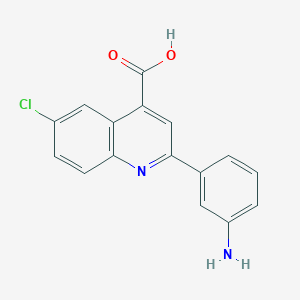

![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
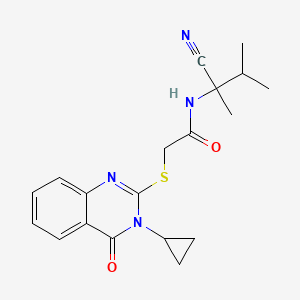
![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)

![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)